molecular formula C24H17N3O2S B3301757 2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 912620-99-6

2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B3301757
CAS No.: 912620-99-6
M. Wt: 411.5 g/mol
InChI Key: JQQZWBOAEZXMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule features a naphthalene group linked via an ether and acetamide bridge to a thiazolo[5,4-b]pyridine system, a privileged scaffold in the development of biologically active agents. The structural combination of the lipophilic naphthalene ring with the electron-rich nitrogen-containing thiazolopyridine heterocycle suggests potential for diverse biological interactions. Compounds containing azole and azine motifs, such as the thiazole ring in this molecule, are frequently investigated for their potent antifungal activities, often acting through the inhibition of key enzymes like lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway . Furthermore, structurally related acetamide derivatives bearing naphthalene and quinoline groups have demonstrated promising antiproliferative activities in vitro against various human cancer cell lines, indicating the potential of such chemical architectures in oncology research . Researchers can explore this compound as a key intermediate or a novel chemical entity for screening in assays related to antimicrobial, anticancer, and enzyme inhibition studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-22(15-29-20-11-10-16-5-1-2-6-17(16)14-20)26-19-8-3-7-18(13-19)23-27-21-9-4-12-25-24(21)30-23/h1-14H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQZWBOAEZXMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a member of the thiazolo[5,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a naphthalene moiety linked to a thiazolo[5,4-b]pyridine ring through an acetamide group. Its molecular formula is C19H17N3OC_{19}H_{17}N_3O, and it possesses unique structural features that contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds containing thiazolo[5,4-b]pyridine derivatives exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

  • Case Study : In vitro assays demonstrated that certain thiazolo derivatives showed IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory potential. For instance, compounds with similar structures to our target compound displayed IC50 values ranging from 0.04μM0.04\,\mu M to 0.1μM0.1\,\mu M against COX-2 .

2. Antimicrobial Activity

The antimicrobial properties of thiazolo[5,4-b]pyridine derivatives have been extensively studied. These compounds have shown promising activity against various bacterial strains.

  • Research Findings : A derivative similar to our target compound was tested against Gram-positive and Gram-negative bacteria, showing minimal inhibitory concentration (MIC) values as low as 0.21μM0.21\,\mu M for Pseudomonas aeruginosa and Escherichia coli .
CompoundTarget BacteriaMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

3. Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. The mechanism of action often involves inducing apoptosis in cancer cells.

  • Case Study : In vitro studies on nasopharyngeal carcinoma cells (NPC-TW01) revealed that a structurally similar compound exhibited an IC50 value of 0.6μM0.6\,\mu M, demonstrating significant antiproliferative effects . The compound induced cell cycle arrest in the S phase, suggesting a mechanism that disrupts normal cell division.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the thiazolo[5,4-b]pyridine scaffold can significantly influence their potency.

  • Findings : Substituents at specific positions on the thiazole ring were found to enhance COX inhibition and antimicrobial activity. For example, electron-donating groups at position 2 increased anti-inflammatory efficacy while maintaining low cytotoxicity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as effective inhibitors of the c-KIT receptor, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). The compound has been shown to exhibit significant anti-proliferative activity against c-KIT activated cells, particularly those resistant to conventional therapies like imatinib. For instance, a derivative of thiazolo[5,4-b]pyridine demonstrated an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in both enzymatic inhibition and cellular assays .

Structure-Activity Relationship (SAR) Studies

The compound's efficacy has been further elucidated through SAR studies that explore how modifications to its structure affect biological activity. For example, variations in the substituents on the thiazolo[5,4-b]pyridine scaffold have been systematically analyzed to optimize binding affinity and selectivity towards c-KIT and other kinases involved in cancer progression .

Kinase Inhibition

Thiazolo[5,4-b]pyridine derivatives, including our compound of interest, have been identified as promising candidates for developing selective kinase inhibitors. They target various kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2. The binding modes vary significantly depending on the specific kinase target, which opens avenues for designing highly selective inhibitors for therapeutic applications .

Drug Resistance Overcoming

One of the critical challenges in cancer treatment is drug resistance. The compound has shown potential in overcoming resistance mechanisms associated with c-KIT inhibitors. By modifying the thiazolo[5,4-b]pyridine scaffold to enhance its affinity for mutated forms of c-KIT, researchers are developing new therapeutic strategies that could restore sensitivity to treatment in resistant cancer cells .

Bioactive Molecule Development

The compound serves as a building block for synthesizing more complex bioactive molecules. Its structural features allow it to be modified into derivatives that can interact with various biological pathways. This versatility is essential for developing targeted therapies that address specific molecular targets within cancer cells or other disease states.

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of c-KIT mutants; superior activity compared to imatinib
SAR StudiesOptimization of structure enhances binding affinity and selectivity
Kinase InhibitionEffective against multiple kinases involved in cancer progression
Overcoming Drug ResistanceModifications lead to restoration of sensitivity in resistant cells
Bioactive DevelopmentServes as a precursor for new therapeutic agents

Case Study 1: GIST Treatment

In a study focusing on GISTs, researchers synthesized a series of thiazolo[5,4-b]pyridine derivatives that included our compound. These derivatives were tested for their ability to inhibit cell proliferation in GIST-T1 cells harboring c-KIT mutations. Results indicated that certain modifications led to compounds with enhanced anti-proliferative effects compared to existing treatments.

Case Study 2: Selective Kinase Targeting

Another research effort explored the design of selective kinase inhibitors based on the thiazolo[5,4-b]pyridine scaffold. By varying substituents on the scaffold and assessing their binding affinities through molecular docking studies, researchers identified lead compounds with promising selectivity profiles against multiple kinases relevant to cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazolo-Pyridine Modifications

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
  • Structural Difference : Replaces the naphthyloxy-acetamide group with a 1-naphthamide moiety.
N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide
  • Structural Difference: Thiazolo[5,4-c]pyridine isomer and phenoxy-phenyl substitution.
  • The phenoxy group may enhance π-π stacking with aromatic residues in target proteins .

Analogs with Naphthyloxy-Acetamide Core and Varied Substitutions

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Structural Difference: Morpholinoethyl group replaces the thiazolo-pyridine-phenyl unit.
  • Bioactivity : Exhibits cytotoxicity comparable to cisplatin (IC₅₀ ~3.16 µM in HeLa cells), suggesting the naphthyloxy-acetamide core drives anticancer activity. The morpholine group may improve solubility but reduce target specificity .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives
  • Structural Difference : Triazole ring replaces thiazolo-pyridine; naphthyloxy is attached via a methylene bridge.
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Bioactivity : Nitro-substituted derivatives (e.g., 6b , 6c ) show enhanced electronic withdrawal, improving binding to nitroreductase enzymes. IR and NMR data confirm stable triazole-acetamide conformations .

Heterocyclic Acetamide Derivatives with Divergent Pharmacophores

Benzothiazole-Acetamide Hybrids
  • Example : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide.
  • Bioactivity : Demonstrates anti-inflammatory and analgesic properties. The benzothiazole ring, while less planar than thiazolo-pyridine, offers metabolic stability via sulfur-mediated interactions .
Ethyl 2-(4,6-Dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
  • Structural Difference : Isothiazolo-pyridine with an ester group.
  • Implications : Lower molecular weight (266.32 g/mol) improves bioavailability but reduces target affinity. Safety data highlight moderate toxicity (LD₅₀ >2000 mg/kg) .

Comparative Analysis of Key Properties

Table 1: Structural and Pharmacological Comparisons

Compound Core Structure Molecular Weight (g/mol) Key Bioactivity Reference
Target Compound Thiazolo[5,4-b]pyridine ~407.45* Under investigation (kinase inhibition) -
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine + naphthamide ~393.44* Kinase inhibition (predicted)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthyloxy-acetamide + morpholine ~354.43 Cytotoxic (IC₅₀ = 3.16 µM)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide Triazole + nitro-phenyl ~404.14 Nitroreductase activation

*Calculated based on molecular formulas.

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Detects degradation products (e.g., hydrolyzed acetamide bonds) under accelerated stability conditions (40°C/75% RH) .
  • DSC/TGA : Identifies thermal decomposition thresholds (e.g., melting points >200°C suggest solid-state stability) .
  • Mass spectrometry : Confirms absence of byproducts (e.g., dimerization during storage) .

How do structural modifications (e.g., naphthyl vs. phenyl substituents) influence SAR in related acetamides?

Advanced Research Focus
Comparative SAR studies show:

  • Naphthyl groups : Enhance π-π stacking with hydrophobic kinase pockets, increasing potency (e.g., IC₅₀ < 1 µM for Src inhibition) .
  • Thiazolo-pyridine vs. triazole : The former improves metabolic stability (t₁/₂ > 6h in microsomes), while triazole-linked derivatives exhibit higher aqueous solubility .
  • Electron-withdrawing substituents : Nitro or chloro groups on the phenyl ring improve target selectivity by reducing off-target binding .

What are the best practices for troubleshooting failed coupling reactions in the synthesis?

Basic Research Focus
Common issues and solutions:

  • Incomplete azide formation : Use excess NaN₃ (1.5 eq) and reflux for >6h .
  • Cu catalyst deactivation : Ensure anhydrous conditions or add stabilizing ligands (e.g., TBTA) .
  • Byproduct formation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

How can researchers validate target engagement in cellular assays for this compound?

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Confirms binding to intended targets (e.g., kinases) by measuring protein denaturation shifts .
  • Kinase profiling panels : Test against 100+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler™) .
  • CRISPR knockouts : Eliminate target gene expression to verify mechanism-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.